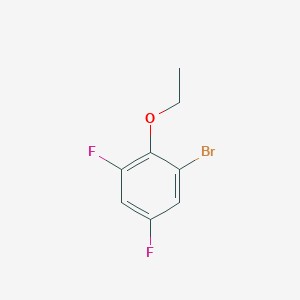

1-Bromo-2-ethoxy-3,5-difluorobenzene

Description

Significance of Aryl Halides and Ethers in Synthetic Chemistry

Aryl halides, compounds where a halogen atom is directly attached to an aromatic ring, are exceptionally important intermediates in synthetic organic chemistry. sigmaaldrich.com Their utility stems from their ability to participate in a wide range of coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the bromine atom in an aryl bromide serves as a versatile functional handle. It can be readily converted into organometallic reagents, such as Grignard or organolithium compounds, which are powerful nucleophiles for creating complex molecular architectures. sigmaaldrich.com Furthermore, aryl halides are key substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers. nbinno.com

Similarly, aryl ethers, characterized by an oxygen atom connecting an aromatic ring to an alkyl or another aryl group, are prevalent motifs in many natural products and synthetic compounds. They are important building blocks for pharmaceuticals, fragrances, and high-tech materials. tcichemicals.com The synthesis of aryl ethers has evolved from traditional methods like the Williamson ether synthesis to more sophisticated copper- and palladium-catalyzed coupling reactions, which offer milder conditions and broader substrate scopes. tcichemicals.comnih.gov The presence of both a halide and an ether group on the same aromatic ring, as seen in 1-Bromo-2-ethoxy-3,5-difluorobenzene, creates a multifunctional platform where each group can be selectively manipulated to build more complex molecules.

Overview of Fluorinated Aromatic Compounds in Advanced Materials and Precursor Synthesis

The introduction of fluorine into aromatic compounds imparts unique and often highly desirable properties. chemicalbook.com Fluorine is the most electronegative element, and its presence on an aromatic ring significantly alters the molecule's electronic structure, stability, and reactivity. echemi.com These modifications are highly sought after in medicinal chemistry, where fluorination can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. echemi.comsigmaaldrich.com Many top-selling pharmaceuticals incorporate fluorinated aromatic moieties.

Structural and Electronic Context of this compound within Multifunctional Arenes

The electronic properties of the aromatic ring are a composite of the effects of these substituents:

Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, decreasing the electron density of the aromatic ring.

The substitution pattern on this compound is complex. The powerful electron-withdrawing fluorine atoms at positions 3 and 5 significantly lower the electron density of the ring. This is partially counteracted by the electron-donating ethoxy group at position 2. This push-pull electronic environment, combined with the reactive carbon-bromine bond at position 1, makes the molecule a highly tailored and potentially versatile intermediate for targeted chemical synthesis. The specific arrangement of these groups allows for regioselective reactions, where chemists can target one part of the molecule while leaving the others intact.

While specific experimental data for this compound is not widely available, its properties can be inferred by examining related, well-documented isomers. The following tables provide physicochemical and spectroscopic data for similar bromodifluorobenzene structures to offer a comparative context.

Interactive Data Table: Physicochemical Properties of Related Bromodifluorobenzene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | C₆H₃BrF₂ | 192.99 | 140 | 1.676 |

| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | C₆H₃BrF₂ | 192.99 | 157-158 | 1.724 (at 25°C) |

| 1-Bromo-2,5-difluorobenzene | 399-94-0 | C₆H₃BrF₂ | 192.99 | 58 (at 20.3 mmHg) | 1.72 (at 20°C) |

Data sourced from references sigmaaldrich.comtcichemicals.comchemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.comepa.gov.

Interactive Data Table: Spectroscopic Data for 1-Bromo-2,3-difluorobenzene

| Type of Spectroscopy | Data |

| ¹H NMR (300.1 MHz, CDCl₃) | δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar) |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ: 110.40 (d, J = 17.5 Hz); 116.40 (d, J = 17.7 Hz); 124.70 (dd, J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, J = 3.6 Hz); 148.10 (dd, J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, J = 251.9 Hz, J = 13.3 Hz) |

| ¹⁹F NMR (282.4 MHz, CDCl₃) | δ: -130.9 (m, 1F, Ar), -134.8 (m, 1F, Ar) |

| Mass Spectrometry (MS) | m/z (%): 194, 192 [M]⁺ (100, 99), 113 [M-Br]⁺ (88), 63 (60) |

Data sourced from reference chemicalbook.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxy-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCJLVWCOPSPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 2 Ethoxy 3,5 Difluorobenzene

Strategic Disconnection Approaches in the Retrosynthesis of 1-Bromo-2-ethoxy-3,5-difluorobenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, two primary disconnection strategies can be envisioned, focusing on the sequential introduction of the bromo, ethoxy, and difluoro substituents.

A primary disconnection involves breaking the C-O bond of the ethoxy group, leading to a key intermediate, 1-bromo-3,5-difluorobenzene, and an ethoxy source. This approach is synthetically viable as the fluorine atoms on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr).

A second disconnection could involve the C-Br bond, suggesting a late-stage bromination of a 2-ethoxy-1,5-difluorobenzene precursor. However, controlling the regioselectivity of this bromination could be challenging due to the directing effects of the existing substituents.

Considering these factors, the most logical and controllable synthetic pathway involves the initial synthesis of a difluorinated scaffold, followed by regioselective bromination, and finally, the introduction of the ethoxy group via SNAr. This forward synthesis, guided by the first disconnection strategy, forms the basis of the methodologies discussed below.

Precursor Synthesis and Functionalization Routes

The synthesis of this compound hinges on the effective preparation of its key precursor, 1-bromo-3,5-difluorobenzene, and the subsequent regioselective introduction of the ethoxy moiety.

Regioselective Bromination of Difluorobenzene Scaffolds

The introduction of a bromine atom at a specific position on a difluorobenzene ring is a critical step that dictates the final substitution pattern. Several methods can be employed for this transformation, each with its own set of advantages and challenges in terms of regioselectivity.

Electrophilic aromatic substitution (EAS) is a common method for the halogenation of aromatic rings. However, the direct bromination of 1,3-difluorobenzene presents a significant regioselectivity challenge. The fluorine atoms are ortho, para-directing activators, but the C2 position is sterically hindered and electronically deactivated by both fluorines. Consequently, direct bromination of 1,3-difluorobenzene with bromine and a Lewis acid catalyst, such as iron(III) bromide, tends to yield 1-bromo-2,4-difluorobenzene as the major product, not the desired 1-bromo-3,5-difluorobenzene. researchgate.netgoogle.com

To achieve the desired 1-bromo-3,5-difluorobenzene isomer, alternative strategies are necessary.

| Brominating Agent | Catalyst/Conditions | Major Product from 1,3-Difluorobenzene |

| Br₂ | FeBr₃ | 1-Bromo-2,4-difluorobenzene |

| N-Bromosuccinimide (NBS) | Acid catalyst | Mixture of isomers, with 1-bromo-2,4-difluorobenzene often predominating |

Radical bromination is typically employed for the substitution of benzylic or allylic C-H bonds and is less common for the direct C-H bromination of aromatic rings. While radical reactions on aromatic systems can occur, achieving high regioselectivity on a difluorobenzene scaffold is challenging. The reaction often requires high temperatures or UV irradiation and may lead to a mixture of products, making it a less synthetically useful approach for the specific synthesis of 1-bromo-3,5-difluorobenzene.

The Sandmeyer reaction provides a reliable and regioselective route to aryl bromides from the corresponding anilines. This method is particularly advantageous for the synthesis of 1-bromo-3,5-difluorobenzene, where direct bromination is not effective. The synthesis begins with 3,5-difluoroaniline, which can be diazotized with sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst to yield the desired 1-bromo-3,5-difluorobenzene with high regioselectivity and in good yield. researchgate.netgoogle.com

This multi-step process, starting from a readily available aniline, circumvents the regioselectivity issues associated with direct electrophilic bromination.

| Starting Material | Reagents | Product | Yield |

| 3,5-Difluoroaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-3,5-difluorobenzene | High |

| 2,4-Difluoroaniline | 1. Br₂2. NaNO₂, H⁺3. H₃PO₂ | 1-Bromo-3,5-difluorobenzene | Moderate |

Introduction of the Ethoxy Moiety via Nucleophilic Aromatic Substitution (SNAr)

With the successful synthesis of 1-bromo-3,5-difluorobenzene, the final step is the introduction of the ethoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic attack.

In this reaction, 1-bromo-3,5-difluorobenzene is treated with a source of ethoxide, such as sodium ethoxide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The ethoxide ion acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. The regioselectivity of this reaction is a key consideration. The bromine atom and the two fluorine atoms all exert electron-withdrawing inductive effects, activating the ring. The fluorine atoms are ortho and para to the bromine, and the position ortho to the bromine and between the two fluorines (C2) is the most activated site for nucleophilic attack. Therefore, the ethoxy group is expected to substitute one of the fluorine atoms, specifically at the C2 position, to yield this compound.

The general mechanism for SNAr involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, a fluoride ion).

| Substrate | Nucleophile | Solvent | Product |

| 1-Bromo-3,5-difluorobenzene | Sodium ethoxide | DMF or DMSO | This compound |

Optimization of Reaction Conditions for Ethoxylation

The synthesis of this compound via ethoxylation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, with a common precursor being 1-bromo-2,3,5-trifluorobenzene. The optimization of reaction conditions is paramount to ensure high yield and selectivity, targeting the substitution of the fluorine atom at the C2 position. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

The ethoxide nucleophile is generated in situ or used as a pre-formed salt, such as sodium ethoxide. The choice of base is critical; stronger bases can lead to higher conversion rates but may also increase the likelihood of side reactions. The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the ethoxide. Polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

Temperature is a critical factor for controlling the regioselectivity of the reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired isomers through substitution at other positions on the aromatic ring. Therefore, careful temperature control is necessary to favor the formation of the desired 2-ethoxy product.

Table 1: Illustrative Optimization Parameters for Ethoxylation

| Parameter | Condition A | Condition B | Condition C | Rationale |

|---|---|---|---|---|

| Base | Sodium Ethoxide | Potassium Carbonate/Ethanol | Sodium Hydroxide/Ethanol | Varies nucleophile strength and reaction medium heterogeneity. |

| Solvent | DMSO | DMF | Tetrahydrofuran (THF) | Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity. THF is a less polar alternative. |

| Temperature | 60°C | 80°C | 100°C | Balances reaction rate against selectivity; higher temperatures may reduce selectivity. |

| Time | 6 hours | 12 hours | 24 hours | Optimized to ensure complete conversion without product degradation. |

Stereoelectronic Effects of Fluorine and Bromine on SNAr Reactivity

The regioselectivity observed in the ethoxylation of 1-bromo-2,3,5-trifluorobenzene is governed by the powerful stereoelectronic effects of the halogen substituents. In nucleophilic aromatic substitution, the reaction rate is accelerated by the presence of strong electron-withdrawing groups, as they stabilize the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Fluorine, being the most electronegative element, exerts a potent negative inductive effect (-I), which strongly withdraws electron density from the aromatic ring. youtube.com This effect makes the ring carbons more electrophilic and susceptible to nucleophilic attack. The fluorine atoms at the C3 and C5 positions work in concert to activate the C2 position for substitution. The negative charge in the Meisenheimer complex formed upon nucleophilic attack at C2 is effectively stabilized by the ortho- and para-positioned fluorine atoms through resonance and induction. libretexts.orgchemistrysteps.com

A notable aspect of SNAr reactions is the leaving group ability, where fluoride is surprisingly a better leaving group than bromide or chloride. wuxibiology.com This is contrary to SN1 and SN2 reactions. The rate-determining step in SNAr is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, facilitating the initial attack, which is the kinetic bottleneck of the reaction. youtube.com

The bromine atom at C1 also contributes to the electronic landscape of the molecule. While less electronegative than fluorine, it still acts as an electron-withdrawing group via induction, further activating the ring. Its presence, ortho to the site of substitution, helps to stabilize the intermediate. Computational studies on similar polyhalogenated systems have shown that the accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) lobe at a particular carbon atom can predict the site of nucleophilic attack, explaining the high regioselectivity observed. wuxibiology.com

Sequential Halogenation and Etherification Strategies

The synthesis of this compound can be approached through multi-step strategies involving sequential halogenation and etherification reactions. These routes offer flexibility in precursor selection and can be designed to achieve high regioselectivity.

One common strategy begins with a difluoro-substituted aniline. For instance, 3,5-difluoroaniline can be converted into its diazonium salt and subsequently treated with copper(I) bromide (CuBr) and hydrobromic acid (HBr) in a Sandmeyer reaction to yield 1-bromo-3,5-difluorobenzene. google.com While this provides the correct bromine and fluorine substitution pattern on a benzene (B151609) ring, subsequent selective introduction of an ethoxy group at the C2 position would be challenging due to the lack of activation at that specific position.

A more plausible sequential route could involve:

Selective Etherification: Starting with a more highly fluorinated precursor like 1-bromo-2,3,5-trifluorobenzene, a selective nucleophilic aromatic substitution is performed, as detailed in section 2.2.2.1, to introduce the ethoxy group preferentially at the C2 position.

Bromination of an Ether: An alternative strategy involves the bromination of a pre-formed difluoro ether. For example, one could synthesize 1-ethoxy-2,4-difluorobenzene and then perform a regioselective electrophilic aromatic bromination. The directing effects of the ethoxy and fluoro substituents would need to be carefully controlled to achieve bromination at the desired position.

Another viable pathway starts with 2,4-difluoroaniline. This compound can be brominated to give 2-bromo-4,6-difluoroaniline, followed by diazotization and deamination to produce 1-bromo-3,5-difluorobenzene. google.com This intermediate could then potentially be nitrated and reduced to introduce an activating group that directs the subsequent ethoxylation before being removed.

Catalyst Systems and Reaction Condition Optimization

Lewis Acid Catalysis in Bromination

In synthetic routes where bromination is a key step, such as the bromination of a difluoro-ether precursor, Lewis acid catalysis is essential for activating the electrophile. Electrophilic aromatic substitution on a difluorinated ring requires harsh conditions because the fluorine atoms are deactivating. However, the presence of an activating ethoxy group makes the reaction more feasible.

Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), function by coordinating with a bromine molecule, polarizing the Br-Br bond. This polarization generates a highly electrophilic bromine species (Br⁺ character) that can attack the electron-rich aromatic ring. The catalyst is regenerated upon proton loss from the aromatic ring, completing the substitution.

The choice of Lewis acid and reaction conditions can influence the selectivity and yield of the bromination. Over-bromination to form dibromo-species is a potential side reaction that must be controlled through stoichiometry, temperature, and reaction time. Patents describing the bromination of similar trifluorobenzene systems often utilize iron powder, which reacts with bromine in situ to form the active FeBr₃ catalyst. google.com

Table 2: Common Lewis Acids for Aromatic Bromination

| Lewis Acid | Formula | Relative Activity | Key Characteristics |

|---|---|---|---|

| Iron(III) Bromide | FeBr₃ | Moderate-High | Commonly used, often generated in situ from iron filings. |

| Aluminum Bromide | AlBr₃ | High | Very strong Lewis acid, can sometimes lead to side reactions or rearrangements. |

| Boron Tribromide | BBr₃ | Moderate | Can also act as a demethylating/dealkylating agent for ethers if not used carefully. |

Phase-Transfer Catalysis in Etherification

The Williamson ether synthesis, a classic method for forming ethers, can be significantly improved by the application of phase-transfer catalysis (PTC), especially for SNAr reactions. semanticscholar.orgfrancis-press.com In the synthesis of this compound, the reaction involves an ethoxide salt (often in a solid or aqueous phase) and the lipophilic aromatic substrate (dissolved in an organic solvent).

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the ethoxide anion from the solid/aqueous phase into the organic phase. crdeepjournal.orgtaylorandfrancis.com The large, lipophilic cation of the catalyst pairs with the ethoxide anion, forming an ion pair that is soluble in the organic solvent. This "naked" anion is highly reactive towards the aromatic substrate, dramatically increasing the reaction rate under milder conditions (e.g., lower temperatures) than would otherwise be required. taylorandfrancis.com This method avoids the need for strictly anhydrous solvents and strong, expensive bases.

Table 3: Representative Phase-Transfer Catalysts for Etherification

| Catalyst Name | Abbreviation | Formula |

|---|---|---|

| Tetrabutylammonium Bromide | TBAB | (C₄H₉)₄N⁺Br⁻ |

| Tetrabutylammonium Hydrogen Sulfate | TBAHS | (C₄H₉)₄N⁺HSO₄⁻ |

| Benzyltriethylammonium Chloride | BTEAC | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ |

Purification and Isolation Techniques in the Synthesis of Aromatic Halides

A typical synthetic work-up for aromatic halides often begins with an aqueous wash to remove water-soluble impurities. This may involve washing the organic layer with water, followed by a wash with a mild base such as sodium bicarbonate solution to neutralize any acidic byproducts, and finally a wash with brine to reduce the water content in the organic phase. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate before the solvent is removed under reduced pressure.

Following this initial work-up, more advanced purification techniques are employed to achieve high purity. These techniques include distillation, column chromatography, and recrystallization.

Distillation

Distillation is a powerful technique for purifying liquid compounds based on differences in their boiling points. For high-boiling liquids like many substituted bromofluorobenzenes, vacuum distillation is often necessary to prevent thermal decomposition. chemicalbook.comchemicalbook.com Steam distillation can also be an effective method, particularly for separating the product from non-volatile impurities. google.comgoogle.com The boiling point of 1-Bromo-2,3-difluorobenzene, a related compound, is reported to be 157-158 °C at atmospheric pressure, suggesting that this compound would have a higher boiling point due to the presence of the ethoxy group.

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of a broad range of organic compounds. rsc.org The separation is based on the differential adsorption of the components of a mixture onto a stationary phase, typically silica gel or alumina, and their subsequent elution with a mobile phase (solvent or solvent mixture). For non-polar compounds like many aromatic halides, a non-polar eluent system is often effective. For instance, 100% hexane has been successfully used as an eluent for the purification of a bromo-dimethylbenzene derivative. rsc.org The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Interactive Data Table: Typical Solvent Systems for Column Chromatography of Aromatic Halides

| Compound Type | Stationary Phase | Eluent System |

| Non-polar Aromatic Halides | Silica Gel | Hexane or Petroleum Ether |

| Moderately Polar Aromatic Halides | Silica Gel | Hexane/Ethyl Acetate mixtures |

| Polar Aromatic Halides | Silica Gel | Ethyl Acetate/Methanol mixtures |

This table is generated based on general principles of chromatography for aromatic compounds and specific examples found in the literature for related structures.

Recrystallization

For solid aromatic halides, recrystallization is an excellent method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is paramount for successful recrystallization.

Detailed Research Findings

While specific research detailing the purification of this compound is not extensively available, studies on analogous compounds provide valuable insights. For example, in the synthesis of various brominated aromatic compounds, purification is often achieved through a combination of an aqueous work-up followed by column chromatography. rsc.org In one study, the product was extracted with hexane, and the combined organic extracts were washed successively with sodium bisulphite and sodium bicarbonate before being dried and concentrated. chemicalbook.com Subsequent purification by distillation or chromatography yielded the pure product. chemicalbook.com

In the preparation of 1-bromo-3,5-difluorobenzene, a common procedure involves steam distillation to separate the product from the reaction mixture. google.comgoogle.com The organic phase is then separated, neutralized, washed, dried, and finally redistilled to achieve high purity. google.com These examples highlight the multi-step nature of purification for aromatic halides, often requiring a combination of techniques to achieve the desired level of purity.

Interactive Data Table: Purification Methods for Related Aromatic Halides

| Compound | Purification Method(s) |

| 1-Bromo-2,3-difluorobenzene | Extraction, Drying, Distillation chemicalbook.comchemicalbook.com |

| 1-Bromo-3,5-difluorobenzene | Steam Distillation, Neutralization, Washing, Drying, Redistillation google.com |

| Various Brominated Aromatics | Aqueous Work-up, Column Chromatography (e.g., Hexane eluent) rsc.org |

This table summarizes purification strategies reported for compounds structurally similar to this compound.

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Ethoxy 3,5 Difluorobenzene

Cross-Coupling Reactions and their Mechanistic Pathways

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of both a bromine atom and fluorine atoms on the benzene (B151609) ring of 1-Bromo-2-ethoxy-3,5-difluorobenzene, along with an ethoxy group, imparts distinct electronic and steric properties that influence the mechanisms of these reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of new bonds. The general catalytic cycle for these reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involves three key steps: oxidative addition, transmetalation (or a related step in the Heck reaction), and reductive elimination.

The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For this compound, this involves the insertion of the Pd(0) species into the carbon-bromine bond. The reactivity of the C-Br bond is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms, being highly electronegative, are strong electron-withdrawing groups, which generally increases the electrophilicity of the carbon atom attached to the bromine, thereby facilitating oxidative addition. The ethoxy group, on the other hand, is an electron-donating group, which can partially counteract the effect of the fluorine atoms.

Kinetic studies on similar fluorinated aryl bromides suggest that the rate of oxidative addition is sensitive to the nature of the phosphine (B1218219) ligands on the palladium catalyst and the solvent polarity. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition by stabilizing the resulting Pd(II) complex.

Table 1: Illustrative Relative Rates of Oxidative Addition for Substituted Aryl Bromides

| Aryl Bromide | Relative Rate |

| Bromobenzene (B47551) | 1.0 |

| 1-Bromo-3,5-difluorobenzene | ~5-10 |

| This compound | Estimated ~3-8 |

| 1-Bromo-4-nitrobenzene | ~50-100 |

Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation in Suzuki-Miyaura and Sonogashira reactions. In the Suzuki-Miyaura coupling, an organoboron reagent transfers its organic group to the palladium center. This step is typically base-mediated. The steric hindrance from the ortho-ethoxy group in this compound could potentially influence the rate of transmetalation.

In the Sonogashira coupling, a copper(I) co-catalyst is often employed to facilitate the transfer of the alkynyl group from a terminal alkyne to the palladium complex. The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst. The electronic nature of the aryl group can affect the rate of reductive elimination, with electron-withdrawing groups generally favoring this step.

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. In the context of this compound, these reactions are particularly relevant for forming C-N, C-O, and C-S bonds. The mechanism of copper-catalyzed amination, for instance, is thought to involve the formation of a copper-amide complex which then undergoes reaction with the aryl bromide. The presence of fluorine substituents can influence the reactivity of the aryl bromide in these transformations. While specific studies on this compound are limited, research on related fluorinated bromobenzenes in copper-catalyzed aminations has shown that these substrates can be successfully coupled with various amines. mdpi.com

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Nucleophilic Displacement Reactions at the Bromine Center

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom in aryl bromides is generally challenging compared to activated aryl chlorides or fluorides, the electronic landscape of this compound makes it an interesting substrate for such investigations.

The reactivity of this compound towards nucleophiles is dictated by the strong electron-withdrawing nature of the two fluorine atoms, which can activate the aromatic ring for nucleophilic attack. However, the bromine atom is a less effective leaving group than fluorine in SNAr reactions. Therefore, reactions often require forcing conditions or the use of highly reactive nucleophiles.

Potential nucleophilic displacement reactions could involve alkoxides, thiolates, and amides. The regioselectivity of such reactions would be an important aspect to consider, as the fluorine atoms could also be potential sites for nucleophilic attack, although C-F bond activation is generally more difficult.

Table 2: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Expected Product Type | Plausible Reaction Conditions |

| Sodium Methoxide | Methoxy-substituted difluorobenzene | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium Thiophenoxide | Phenylthio-substituted difluorobenzene | Moderate to high temperature, polar aprotic solvent |

| Lithium Diethylamide | Diethylamino-substituted difluorobenzene | Low to moderate temperature, ethereal solvent |

Influence of Fluorine and Ethoxy Substituents on Leaving Group Ability and Regioselectivity

The presence of fluorine and ethoxy groups on the benzene ring significantly modulates the leaving group ability of the bromine atom and directs the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, although such reactions are less common than electrophilic substitutions for this class of compounds.

The two fluorine atoms, being highly electronegative, are strong withdrawing groups by induction. This electron withdrawal deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms. However, in this compound, the bromine atom is not positioned to be readily displaced by an SNAr mechanism activated by the fluorine atoms.

The ethoxy group, on the other hand, is an activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the ethoxy group. This activating effect counteracts the deactivating inductive effect of the fluorine and bromine atoms to some extent.

In reactions where the C-Br bond is cleaved, such as in organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the electronic nature of the substituents influences the reactivity. The electron-withdrawing fluorine atoms can enhance the oxidative addition of the aryl bromide to a metal catalyst (e.g., palladium), a key step in many cross-coupling catalytic cycles.

Electrophilic Aromatic Substitution Reactions on the Substituted Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

The directing effect of a substituent in EAS is determined by its ability to stabilize the intermediate arenium ion (sigma complex). The substituents on this compound have competing directing effects:

Ethoxy Group (-OEt): The ethoxy group is a strong activating group and an ortho, para-director. youtube.comlibretexts.org This is due to the resonance effect, where the oxygen's lone pairs can delocalize into the ring, stabilizing the positive charge in the arenium ion when the electrophile attacks the ortho or para positions.

Bromine (-Br) and Fluorine (-F): Halogens are deactivating groups due to their strong inductive electron withdrawal. libretexts.orglibretexts.org However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when substitution occurs at these positions. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the ethoxy group is expected to dominate. The available positions for electrophilic attack are C4 and C6. The C6 position is para to the ethoxy group, and the C4 position is ortho to the ethoxy group and also ortho to a fluorine atom and meta to the other fluorine and the bromine. Steric hindrance from the adjacent bromine atom might slightly disfavor substitution at the C6 position. Therefore, the major product of an electrophilic aromatic substitution reaction is likely to be substitution at the C4 position.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OCH2CH3 (Ethoxy) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

The specific reaction conditions will also influence the outcome. For example:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group (-NO2), predominantly at the C4 position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce another halogen atom, again, likely at the C4 position.

Friedel-Crafts Alkylation and Acylation: These reactions are sensitive to deactivating groups. While the ethoxy group is activating, the presence of three deactivating halogens might render the ring too unreactive for these reactions to proceed efficiently under standard conditions.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | 1-Bromo-2-ethoxy-3,5-difluoro-4-nitrobenzene |

| Bromination | Br2, FeBr3 | 1,4-Dibromo-2-ethoxy-3,5-difluorobenzene |

| Acylation | CH3COCl, AlCl3 | Reaction may be sluggish or not occur |

Radical Reactions and Their Synthetic Utility

Aryl bromides are known to participate in radical reactions. The C-Br bond in this compound can undergo homolytic cleavage under certain conditions, such as exposure to radical initiators or UV light, to form an aryl radical. This radical can then participate in various synthetic transformations.

One of the most significant utilities of the bromo substituent is in transition-metal-catalyzed cross-coupling reactions, which often involve radical-like intermediates in their catalytic cycles. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the formation of new carbon-carbon bonds at the position of the bromine atom. These reactions provide a powerful tool for the elaboration of the this compound scaffold into more complex molecules, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals. nbinno.com

For instance, a palladium-catalyzed Suzuki coupling with phenylboronic acid would be expected to yield 2-ethoxy-3,5-difluoro-1,1'-biphenyl. The efficiency of such coupling reactions can be influenced by the electronic nature of the other substituents on the ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Ethoxy 3,5 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 1-Bromo-2-ethoxy-3,5-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for its complete structural assignment.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and ethoxy protons. The aromatic region will feature two protons, H-4 and H-6, which are in different chemical environments. The ethoxy group will present as a quartet and a triplet, characteristic of an ethyl group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| H-4 | 6.8 - 7.0 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| H-6 | 6.9 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| -OCH₂- | 4.0 - 4.2 | q | J(H-H) ≈ 7 |

| -CH₃ | 1.3 - 1.5 | t | J(H-H) ≈ 7 |

ddd: doublet of doublet of doublets, q: quartet, t: triplet

The chemical shifts of the aromatic protons are influenced by the electron-donating ethoxy group and the electron-withdrawing bromine and fluorine atoms. The coupling constants will be critical in assigning the specific protons, with couplings observed between the protons and the adjacent fluorine atoms.

¹³C NMR Chemical Shift Analysis and Substituent Effects

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms are expected to be shifted downfield.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 110 - 115 |

| C-2 (C-O) | 155 - 160 |

| C-3 (C-F) | 160 - 165 (d, ¹JCF) |

| C-4 | 100 - 105 |

| C-5 (C-F) | 160 - 165 (d, ¹JCF) |

| C-6 | 105 - 110 |

| -OCH₂- | 65 - 70 |

| -CH₃ | 14 - 16 |

d: doublet

The large one-bond carbon-fluorine coupling constants (¹JCF) will be a key feature in identifying the fluorine-bearing carbon atoms.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. In this compound, the two fluorine atoms are in non-equivalent environments and are expected to show distinct signals.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-3 | -110 to -115 | ddd |

| F-5 | -115 to -120 | ddd |

ddd: doublet of doublet of doublets

The chemical shifts are influenced by the neighboring substituents. The multiplicity of each fluorine signal will arise from couplings to the other fluorine atom and the adjacent aromatic protons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the quartet and triplet of the ethoxy group. It would also show any long-range coupling between the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by two mass units.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [C₈H₇⁷⁹BrF₂O]⁺ | 235.9648 |

| [C₈H₇⁸¹BrF₂O]⁺ | 237.9628 |

The primary fragmentation pathways for this molecule are expected to involve the loss of the bromine atom, the ethoxy group, or an ethyl radical from the ethoxy group.

Analysis of Isotopic Patterns for Bromine and Fluorine

In mass spectrometry, the presence of certain elements with characteristic natural isotopic abundances gives rise to distinctive patterns in the mass spectrum, aiding in structural elucidation. For this compound, the key elements of interest for isotopic pattern analysis are bromine and fluorine.

Fluorine is monoisotopic, meaning it has only one naturally occurring isotope, ¹⁹F, with 100% abundance. Therefore, fluorine itself does not contribute to a characteristic isotopic pattern in the way that elements with multiple common isotopes do.

Bromine, however, has two stable isotopes with nearly equal natural abundance: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This approximate 1:1 ratio results in a highly characteristic isotopic signature for any ion containing a single bromine atom. In the mass spectrum, the molecular ion (M⁺) peak will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This doublet is often referred to as the "M" and "M+2" peaks.

The presence of the ethoxy and difluoro substituents on the bromobenzene (B47551) ring will influence the fragmentation of the molecule under mass spectrometry conditions. However, any fragment that retains the bromine atom will also exhibit this characteristic 1:1 doublet, providing valuable information about the composition of the fragment ions.

Table 1: Theoretical Isotopic Distribution for a Molecular Ion Containing One Bromine Atom

| Ion | Relative Mass (m/z) | Theoretical Relative Abundance (%) |

| [M]⁺ | M | 100 |

| [M+1]⁺ | M+1 | Primarily due to the natural abundance of ¹³C |

| [M+2]⁺ | M+2 | ~97.3 |

This interactive table illustrates the expected primary isotopic cluster for a molecular ion containing a single bromine atom. The relative abundance of the M+2 peak is approximately 97.3% of the M peak's abundance.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show a combination of absorptions characteristic of the substituted benzene (B151609) ring and the ethoxy group.

Key expected IR absorption bands include:

Aromatic C-H Stretching: Aromatic C-H bonds typically exhibit stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethoxy group (CH₃ and CH₂) will show strong stretching absorptions in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern can influence the intensity and position of these bands.

C-O Stretching: The C-O stretching of the ethoxy group is anticipated to produce a strong absorption band, typically in the 1260-1000 cm⁻¹ range for aryl alkyl ethers.

C-F Stretching: The carbon-fluorine stretching vibrations are expected to give rise to strong absorption bands in the 1350-1150 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring, which are highly sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be present.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible in the Raman spectrum.

C-Br and C-F Stretching: The C-Br and C-F stretching vibrations are also Raman active and would be expected in their characteristic frequency regions. Due to the higher polarizability of the C-Br bond compared to the C-F bond, the C-Br stretching may give a more intense Raman signal.

Ethoxy Group Vibrations: The various vibrations of the ethoxy group will also be present in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 | 2980-2850 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Aryl C-O | Stretching | 1260-1200 | Present |

| Alkyl C-O | Stretching | 1150-1085 | Present |

| C-F | Stretching | 1350-1150 | Present |

| C-Br | Stretching | 680-515 | Present |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Weak |

This interactive table provides a generalized prediction of the key vibrational frequencies for the functional groups present in this compound.

X-ray Crystallography for Solid-State Structure and Regiochemistry (if crystalline derivatives are obtained)

Should this compound be a crystalline solid at a suitable temperature, or if a crystalline derivative can be prepared, single-crystal X-ray crystallography would be the definitive method for elucidating its three-dimensional solid-state structure. This technique would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Regiochemistry: Unambiguous confirmation of the substitution pattern on the benzene ring, verifying the positions of the bromo, ethoxy, and difluoro groups.

Conformation of the Ethoxy Group: The orientation of the ethoxy group relative to the plane of the benzene ring would be determined.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal the nature and geometry of any non-covalent interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces. These interactions govern the physical properties of the solid.

Crystallographic Data: The unit cell dimensions, space group, and density of the crystal would be determined.

Without an experimental crystal structure, it is not possible to provide specific data on these parameters. However, the presence of the highly electronegative fluorine atoms and the polarizable bromine atom suggests that intermolecular interactions could play a significant role in the crystal packing of this compound or its derivatives.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Ethoxy 3,5 Difluorobenzene

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Vibrational Frequency Calculations and Normal Coordinate Analysis

No published data exists on the calculated vibrational frequencies or the normal coordinate analysis for 1-Bromo-2-ethoxy-3,5-difluorobenzene. This type of analysis requires sophisticated quantum chemical calculations to predict the infrared and Raman spectra of the molecule and to assign specific vibrational modes to the corresponding atomic motions.

Reaction Mechanism Elucidation via Computational Transition State Search

There are no available computational studies detailing the reaction mechanisms involving this compound. Such research would involve mapping the potential energy surface of a reaction, locating transition state structures, and calculating activation energies to elucidate the most probable reaction pathways.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Investigations into the behavior of this compound in different solvent environments or its interactions with other molecules through molecular dynamics simulations have not been reported in the literature. These simulations provide insights into the dynamic properties of molecules, including their conformational changes, solvation shells, and binding affinities.

Until dedicated computational chemistry research on this compound is conducted and published, a detailed and accurate article on these specific topics cannot be produced.

Applications of 1 Bromo 2 Ethoxy 3,5 Difluorobenzene As a Versatile Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The presence of a bromine atom, two fluorine atoms, and an ethoxy group on the aromatic ring allows for a range of chemical transformations, making 1-bromo-2-ethoxy-3,5-difluorobenzene a versatile building block in organic synthesis.

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. Halogenated aromatic hydrocarbons, including brominated and fluorinated benzene (B151609) derivatives, serve as key building blocks for the synthesis of these complex molecules. innospk.com

The bromine atom in this compound can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of larger, more complex fluorinated aromatic scaffolds. For instance, by analogy with other bromodifluorobenzene derivatives, the bromine atom can be replaced with aryl, alkyl, or alkynyl groups, leading to a diverse array of substituted difluorobenzene structures. The presence of the ethoxy group can influence the electronic properties and solubility of the resulting molecules.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Reactant | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid | Palladium catalyst | Ethoxy-difluoro-biphenyl derivative |

| Heck Reaction | Alkene | Palladium catalyst | Ethoxy-difluoro-styrene derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | Ethoxy-difluoro-phenylacetylene derivative |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst | Ethoxy-difluoro-aniline derivative |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. The substitution pattern of this compound makes it a potential precursor for the synthesis of various fluorinated heterocyclic systems.

The bromine atom can serve as a handle for lithiation followed by quenching with an electrophile to introduce a new functional group. This new group can then participate in cyclization reactions to form a heterocyclic ring. Alternatively, the bromine and one of the fluorine atoms could potentially undergo nucleophilic aromatic substitution (SNAr) reactions with difunctional nucleophiles to construct heterocyclic rings fused to the difluorobenzene core. The ethoxy group can modulate the reactivity of the aromatic ring and influence the regioselectivity of these reactions. While direct examples involving this compound are not extensively documented, the synthesis of novel heterocycles from bromo- and fluoro-substituted aromatics is a well-established strategy in synthetic organic chemistry.

Development of Advanced Materials

The unique electronic and physical properties of fluorinated organic compounds make them attractive for the development of advanced materials with tailored functionalities.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Monomers containing fluorine atoms are the essential building blocks for these materials. This compound, through chemical modifications, could be converted into a variety of functionalized monomers.

For example, the bromine atom can be transformed into other polymerizable groups, such as a vinyl, styrenyl, or acrylic moiety, via established synthetic routes. The resulting fluorinated monomer could then be polymerized or copolymerized with other monomers to produce specialty polymers with specific properties. The presence of the ethoxy group might enhance the solubility and processability of the resulting polymers.

Difluorobenzene derivatives are known to be important intermediates in the synthesis of liquid crystals. google.com The fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystalline materials. These materials are crucial components of liquid crystal displays (LCDs).

This compound could serve as a key starting material for the synthesis of novel liquid crystal molecules. The general synthetic strategy would involve a cross-coupling reaction at the bromine position to introduce a mesogenic core, followed by further modifications to create the final liquid crystal structure. The ethoxy group and the fluorine atoms would play a crucial role in determining the final properties of the liquid crystal.

Table 2: Potential Influence of Substituents on Liquid Crystal Properties

| Substituent | Potential Effect on Liquid Crystal Properties |

| Difluoro groups | Can lead to a high dielectric anisotropy, low viscosity, and a broad nematic range. |

| Ethoxy group | May influence the melting point, clearing point, and solubility of the liquid crystal molecule. |

| Bromo group | Provides a reactive site for the introduction of various mesogenic units. |

Catalyst and Ligand Synthesis (if applicable)

While there is no direct evidence in the searched literature for the application of this compound in catalyst and ligand synthesis, its structure suggests potential in this area. The bromine atom can be converted into a phosphine (B1218219) or other coordinating group, which could then act as a ligand for a transition metal catalyst. The fluorine and ethoxy substituents would electronically and sterically tune the properties of the resulting ligand, potentially influencing the activity and selectivity of the catalyst in various organic transformations.

Derivatization for Biochemical Probe Development (excluding specific biological activity/clinical data)

The utility of a synthetic building block is often demonstrated by its adaptability in the construction of specialized tools for chemical biology and biochemical assays. However, a review of the available scientific literature does not provide specific examples of this compound being derivatized for the express purpose of creating biochemical probes. Biochemical probes are specialized molecules, often incorporating reporter groups (such as fluorescent tags), affinity labels, or photo-reactive moieties, designed to study biological systems, identify target proteins, or elucidate mechanisms of action.

The primary documented application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry for the development of potential therapeutic agents. While these synthesized compounds are designed to interact with biological targets, they are not inherently classified as biochemical probes in the context of tools for research and analysis.

For instance, the bromo- and fluoro-substituents on the benzene ring of this compound offer orthogonal handles for a variety of chemical transformations. The bromo-group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would, in principle, allow for the introduction of various functionalities that are characteristic of biochemical probes.

A hypothetical derivatization strategy for converting this compound into a biochemical probe could involve a two-step process. First, a cross-coupling reaction at the bromine position could introduce a linker arm. This linker could be an aliphatic chain or a polyethylene (B3416737) glycol (PEG) unit of varying length, terminating in a reactive functional group such as a carboxylic acid, an amine, or an alkyne.

In a second step, this terminal functional group could be conjugated to a reporter molecule. For example, an amine-terminated linker could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorophore to yield a fluorescent probe. Similarly, a carboxylic acid could be coupled to an amino-functionalized biotin (B1667282) molecule to create a biotinylated probe for affinity-based pulldown experiments. The alkyne group would be suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to attach a wide array of tags.

The following table outlines potential, though not yet documented, derivatization pathways for the development of biochemical probes starting from this compound.

| Reaction Type | Reagent/Catalyst | Intermediate Functional Group | Potential Probe Type |

| Suzuki Coupling | Alkynylboronic ester, Pd catalyst | Alkyne | Click Chemistry Handle |

| Sonogashira Coupling | Terminal alkyne with an amino group, Pd/Cu catalyst | Amine | Fluorescent/Biotinylated Probe |

| Stille Coupling | Organostannane with a protected carboxylic acid, Pd catalyst | Carboxylic Acid | Biotinylated/Affinity Probe |

It is important to reiterate that while these synthetic routes are chemically feasible, their application to this compound for the explicit purpose of biochemical probe development has not been reported in the reviewed literature. The current body of research focuses on its role as a foundational scaffold for constructing molecules with potential therapeutic applications rather than as a direct precursor to chemical tools for biological investigation. Further research in the field of chemical biology may yet uncover such applications for this versatile synthetic building block.

Future Research Directions and Emerging Methodologies for Halogenated Aromatics

Sustainable and Green Chemistry Approaches in the Synthesis of 1-Bromo-2-ethoxy-3,5-difluorobenzene

The synthesis of halogenated aromatics, including this compound, has traditionally relied on methods that can be hazardous and environmentally taxing. Future research is increasingly focused on aligning synthetic protocols with the principles of green chemistry, emphasizing the use of safer reagents, minimizing waste, and improving atom economy.

A primary target for green innovation is the replacement of hazardous brominating agents like molecular bromine (Br₂). nih.gov Alternative, safer reagents are being explored and implemented. For instance, N-bromosuccinimide (NBS) is a solid, less hazardous alternative to liquid bromine and can be used for the bromination of a wide variety of aromatic compounds under milder conditions. cambridgescholars.com Another sustainable approach involves the in situ generation of the brominating agent. This can be achieved by reacting an oxidant, such as sodium hypochlorite (B82951) (NaOCl), with a bromide source like hydrobromic acid (HBr) or potassium bromide (KBr). nih.gov This method avoids the storage and handling of bulk quantities of hazardous bromine.

The choice of solvent is another critical aspect of green synthesis. Traditional halogenation reactions often employ chlorinated solvents, which are toxic and environmentally persistent. wordpress.com Research is now directed towards using more benign solvent systems. Water or alcohols can be suitable solvents for certain bromination reactions, significantly reducing the environmental footprint of the process. wordpress.com Furthermore, solvent-free reaction conditions are being developed, which represent an ideal green chemistry scenario by completely eliminating solvent waste.

| Brominating Agent | Key Advantages | Green Chemistry Considerations | Representative Application |

|---|---|---|---|

| Molecular Bromine (Br₂) | High reactivity, low cost | Toxic, corrosive, hazardous fumes, requires careful handling | Direct bromination of benzene (B151609) with a Lewis acid catalyst |

| N-Bromosuccinimide (NBS) | Solid, easier to handle, selective | Reduced hazard profile, but generates succinimide (B58015) byproduct, lower atom economy | Bromination of activated aromatic rings |

| In situ generated KOBr/Br₂ | Avoids storage of hazardous reagents | Uses readily available and safer precursors (e.g., KBr, NaOCl) | Bromination of various aromatic substrates in flow reactors |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of halogenated aromatics like this compound, particularly in terms of safety, efficiency, and scalability. Halogenation reactions are often highly exothermic and can be dangerous to manage on a large scale in traditional batch reactors. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, mitigating the risk of thermal runaways. researchgate.net

This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and selectivity. rsc.org For example, in the synthesis of aryl halides, flow chemistry allows for the safe handling of hazardous reagents and the rapid optimization of reaction conditions to maximize product formation. researchgate.net The ability to precisely control residence time, even for very fast reactions, allows for the selective formation of desired products while minimizing the formation of impurities. nih.gov

A notable application of flow chemistry in this area is the preparation of Grignard reagents from aryl halides. hzdr.de This process can be difficult to initiate and control in batch, but in a flow setup, it can be performed safely and efficiently. The continuous nature of the process also allows for the direct "telescoping" of reactions, where the output of one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. beilstein-journals.org

| Reaction Type | Substrate | Reagent | Reactor Type | Temperature | Residence Time | Yield |

|---|---|---|---|---|---|---|

| Grignard Formation | Aryl bromide | iPrMgCl·LiCl | PFA tubing | 25 °C | ~10 s | High |

| Wurtz Coupling | Aryl bromide | nBuLi | Steel reactor coil | -50 °C | 5 s | 79% |

| Ullmann Coupling | Aryl halide | Trifluoromethylpyrazole | Flow reactor | 150 °C | 30 min | 43-70% |

Exploring Novel Catalytic Systems for Functionalization

The bromine atom in this compound serves as a versatile handle for further molecular elaboration through various cross-coupling reactions. Future research will undoubtedly focus on developing novel and more efficient catalytic systems to functionalize this and similar halogenated aromatic compounds.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to the functionalization of aryl halides is a mature yet continually evolving field. researchgate.net For instance, the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an aryl halide and an organoboron compound, is a powerful tool for building complex molecules. researchgate.net Research in this area is focused on developing catalysts that are more active, stable, and tolerant of a wider range of functional groups. The development of specialized phosphine (B1218219) ligands, such as BrettPhos, has been shown to be crucial for achieving high efficiency in palladium-catalyzed C-H difluoroalkylation reactions for the synthesis of complex heterocyclic structures. mit.edu

Beyond traditional cross-coupling, there is a growing interest in C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. For difluorobenzene derivatives, catalytic methods for 1,3-difunctionalization via oxidative C-C bond activation are being explored, showcasing the potential for novel transformations of fluorinated aromatic rings. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst System | Substrate Scope | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ with phosphine ligands | Aryl bromides, chlorides, fluorides | Forms C-C bonds, base often required |

| C-H Difluoroalkylation | Pd₂(dba)₃ / BrettPhos | Chlorodifluoroacetanilides | Forms difluorooxindoles, ligand is critical for efficiency |

| C-F Bond Functionalization | Pd(II) or Pd(0) catalysts | gem-Difluoroalkenes | Stereodivergent synthesis of monofluoroalkenes |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis and functionalization of halogenated aromatics. Advanced, in-situ characterization techniques that allow for real-time monitoring of reactions are becoming increasingly important. These "operando" spectroscopic methods provide a window into the reaction as it happens, revealing transient intermediates and clarifying reaction pathways. wikipedia.orgnumberanalytics.com

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for in-situ reaction monitoring. acs.orgmt.com For example, in the formation of Grignard reagents from aryl halides, an in-situ FTIR probe can track the concentration of the starting halide. The disappearance of the halide's characteristic infrared absorbance provides a definitive indication that the reaction has initiated, which is a critical safety consideration for this potentially hazardous reaction. acs.orgmt.com This real-time data allows for precise control over the addition of reagents and helps to prevent the accumulation of unreacted starting material. acs.orgmt.com

Other spectroscopic techniques, such as Raman and UV-vis spectroscopy, can also be employed for in-situ monitoring, often in combination with mass spectrometry or gas chromatography to provide a comprehensive picture of the reaction progress. researchgate.nethidenanalytical.com These operando studies are crucial for moving beyond static snapshots of reactions and towards a dynamic understanding of the catalytic cycle and reaction kinetics. researchgate.netresearchgate.net

| Technique | Information Obtained | Application Example for Halogenated Aromatics |

|---|---|---|

| In-situ FTIR (e.g., ReactIR) | Concentrations of reactants, products, and intermediates; reaction initiation and kinetics. | Monitoring the consumption of an aryl halide during Grignard reagent formation to ensure safe and controlled reaction progress. |

| Operando Raman Spectroscopy | Vibrational modes of molecules, structural changes in catalysts. | Studying the surface of a heterogeneous catalyst during a cross-coupling reaction to identify active sites. |

| Operando UV-Vis Spectroscopy | Concentrations of colored species, such as organometallic complexes. | Tracking the oxidation state of a metal catalyst in a homogeneous catalytic cycle. |

| Operando Mass Spectrometry | Detection of volatile products and intermediates. | Analyzing the off-gases of a reaction to determine selectivity and identify byproducts in real-time. |

Machine Learning and AI in Reaction Prediction and Optimization for Halogenated Arenes

The complexity of chemical reactions, particularly those involving substituted aromatic compounds, presents a significant challenge for prediction and optimization. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the discovery and development of new synthetic methods. eurekalert.orgchemcopilot.com

One of the key challenges in the synthesis of compounds like this compound is predicting the regioselectivity of reactions such as electrophilic aromatic substitution. ML models are being developed that can predict the most likely site of reaction with high accuracy. nih.govacs.org For example, a model trained on a large dataset of bromination reactions was able to predict the correct reactive site with 93% accuracy on an internal validation set. nih.govacs.org These models typically use quantum mechanical descriptors as inputs to capture the electronic properties of the substrate molecule. nih.govacs.orgresearchgate.net

Beyond predicting the outcome of a single reaction, AI can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize the yield of the desired product. researchgate.net By learning from vast databases of published reactions, ML models can identify patterns and relationships that may not be obvious to a human chemist. chemcopilot.com This data-driven approach has the potential to significantly reduce the amount of time and resources required for experimental optimization. eurekalert.org

| Model | Training Data | Input Features | Performance Metric (Accuracy) |

|---|---|---|---|

| RegioML | 21,201 bromination reactions | CM5 atomic charges | 93% (test set), 90% (out-of-sample set) |

| Tomberg et al. Model | Large library of analogues | Six quantum mechanics descriptors | 93% (internal validation set), 90% (external validation set) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-bromo-2-ethoxy-3,5-difluorobenzene?

- Answer : Synthesis typically involves multi-step halogenation and alkoxylation. For example:

Halogenation : Bromination of a fluorinated benzene derivative (e.g., 3,5-difluorophenol) using or (N-bromosuccinimide) under controlled temperatures (0–25°C) to introduce the bromine substituent .

Alkoxylation : Substitution of a hydroxyl or leaving group with ethoxy via nucleophilic aromatic substitution (SNAr) using sodium ethoxide () in anhydrous solvents (e.g., DMF) at 60–80°C .

- Key Considerations : Steric hindrance from fluorine substituents may require prolonged reaction times or elevated temperatures to achieve full substitution .

Q. What safety protocols are critical for handling this compound?

- Answer :

- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight, dry containers at 2–8°C to prevent hydrolysis or thermal decomposition. Avoid contact with strong oxidizers (e.g., peroxides) .

- Spill Response : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent toxic gas release (e.g., ) .

Q. How is this compound characterized post-synthesis?

- Answer :

- NMR : -NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for meta-F). -NMR confirms ethoxy integration (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH) .

- GC-MS : Purity (>95%) is verified via retention time and molecular ion peaks ( ≈ 236 for M) .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer :

- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, slowing oxidative addition in Suzuki-Miyaura couplings. Use Pd(PPh) or XPhos ligands to enhance catalytic efficiency .

- Ortho/Meta Effects : Ethoxy at position 2 increases steric hindrance, favoring coupling at position 4 (para to bromine). Meta-F substituents direct electrophilic substitution to less hindered positions .

- Case Study : In Heck reactions, yields drop by 15–20% compared to non-fluorinated analogs due to reduced electron density .

Q. What decomposition pathways occur under thermal stress, and how can they be mitigated?

- Answer :

- Pathways :

Dehydrohalogenation : At >150°C, elimination of HBr forms 2-ethoxy-3,5-difluorobenzene derivatives .

Ether Cleavage : Ethoxy groups degrade to ethylene and phenolic intermediates in acidic conditions .

- Mitigation : Use stabilizers like BHT (butylated hydroxytoluene) and avoid prolonged heating. Conduct reactions under inert atmospheres (N/Ar) .

Q. What strategies optimize regioselective functionalization of the bromine site?

- Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate meta-F positions, enabling directed ortho-metalation for substitution .

- Protecting Groups : Temporarily protect ethoxy with TMSCl (trimethylsilyl chloride) to prevent nucleophilic attack during Grignard reactions .

Q. How is this compound applied in medicinal chemistry research?

- Answer :

- Enzyme Inhibition : The ethoxy-fluorine scaffold mimics salicylic acid derivatives, making it a candidate for COX-2 inhibition studies. Docking simulations show binding affinity comparable to NSAIDs .

- Prodrug Synthesis : Bromine serves as a leaving group for attaching targeting moieties (e.g., folate conjugates) via nucleophilic displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products